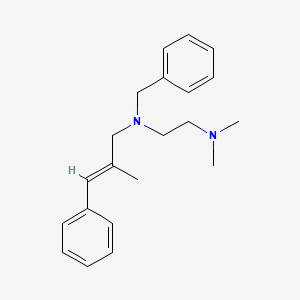
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as BMEA, is a chemical compound that has been extensively used in scientific research. BMEA is a chiral compound that has two enantiomers, which have different biological activities.
作用机制
The mechanism of action of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a chiral ligand for asymmetric catalysis is not fully understood. However, it is believed that this compound forms a chelate complex with the metal catalyst, which enhances the enantioselectivity of the reaction. The chiral environment created by this compound around the metal catalyst is thought to be responsible for the high enantioselectivity observed in this compound-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and does not have any significant side effects. This compound has also been shown to be stable under a wide range of conditions.
实验室实验的优点和局限性
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. However, this compound is a chiral compound, which can make its synthesis and handling more challenging. Additionally, this compound is not readily available commercially, which can make it difficult to obtain.
未来方向
There are several future directions for the use of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One direction is the development of new this compound-based ligands for asymmetric catalysis. Another direction is the exploration of this compound's potential as a chiral auxiliary in the synthesis of biologically active compounds. Finally, the development of new synthetic routes for this compound could make it more readily available for use in scientific research.
Conclusion:
In conclusion, this compound is a chiral compound that has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and does not have any significant side effects. There are several future directions for the use of this compound in scientific research, including the development of new ligands and synthetic routes.
合成方法
The synthesis of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine involves the reaction of benzylamine with 2-methyl-3-phenyl-2-propenal in the presence of sodium borohydride. The resulting product is then reacted with N,N-dimethyl-1,2-ethanediamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
科学研究应用
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has been shown to be an effective ligand for the enantioselective hydrogenation of ketones, imines, and olefins. This compound has also been used as a chiral auxiliary in the synthesis of biologically active compounds.
属性
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)

![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)


![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)